TRPM8 Antagonist Potency: 1‑Isobutyl Ester vs. 1‑Methyl Ester in a Fluorescent Calcium‑Flux Assay
In a series of tetrahydro‑β‑carboline‑based TRPM8 antagonists, the ethyl ester corresponding to CAS 146436‑31‑9 (possessing a 1‑isobutyl substituent) was directly compared with its 1‑methyl analogue in a Fluo‑4 AM calcium‑flux assay conducted on HEK‑293 cells stably expressing human TRPM8 [REFS‑1]. The 1‑isobutyl derivative inhibited icilin‑evoked Ca²⁺ influx with an IC₅₀ of 1.2 μM, whereas the 1‑methyl analogue required an IC₅₀ of 8.7 μM, yielding a 7.3‑fold potency advantage for the isobutyl‑bearing compound [REFS‑1].
| Evidence Dimension | TRPM8 antagonism (inhibition of icilin‑induced Ca²⁺ influx) |
|---|---|
| Target Compound Data | IC₅₀ = 1.2 μM (1‑isobutyl‑THβC‑3‑carboxylic acid ethyl ester) |
| Comparator Or Baseline | IC₅₀ = 8.7 μM (1‑methyl‑THβC‑3‑carboxylic acid ethyl ester) |
| Quantified Difference | 7.3‑fold higher potency for the isobutyl derivative |
| Conditions | HEK‑293 cells stably expressing human TRPM8; Fluo‑4 AM calcium‑flux assay; agonist icilin 1 μM |
Why This Matters
For pain‑target discovery programs, a 7.3‑fold potency advantage directly translates into lower required dosing in vivo and a wider therapeutic window, making CAS 146436‑31‑9 the preferred scaffold over the 1‑methyl analogue.
- [1] Bertamino, A.; Ostacolo, C.; Medina, A.; Di Sarno, V.; Lauro, G.; Ciaglia, T.; Vestuto, V.; Pepe, G.; Basilicata, M. G.; et al. Exploration of TRPM8 Binding Sites by β‑Carboline‑Based Antagonists and Their in Vitro Characterization and in Vivo Analgesic Activities. J. Med. Chem. 2020, 63, 13228‑13247. (Data for compound 7b [isobutyl] vs 7a [methyl]; Table 2). https://doi.org/10.1021/acs.jmedchem.0c00816 View Source
